2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolopyrimidine ring, a phenyl ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . The compound also has a phenyl ring and a tolyl group attached to the pyrrolopyrimidine core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. The chlorobenzylthio group might also participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications
Nonlinear Optical (NLO) Properties
Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their significance in medicine and nonlinear optics. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the NLO study and comparative analysis, revealing that these compounds exhibit considerable NLO character, especially for optoelectronic high-tech applications (Hussain et al., 2020).
Cytotoxic Activity
Kökbudak et al. (2020) synthesized new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and tested their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations were made to find molecular properties of the compounds, showing potential as antitumor agents (Kökbudak et al., 2020).
Antimicrobial Properties
Reddy et al. (2010) conducted a study on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating good inhibitory activity against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Reddy et al., 2010).
Enzyme Inhibition for Therapeutic Uses
Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) and evaluated their potential as antitumor and antibacterial agents. This study opens avenues for these compounds to be utilized in therapeutic applications against diseases requiring the inhibition of specific enzymes (Gangjee et al., 1996).
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBTDQAPLBERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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